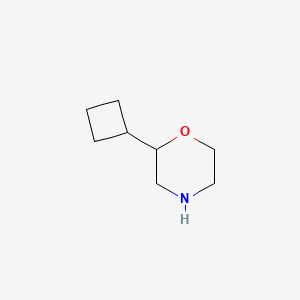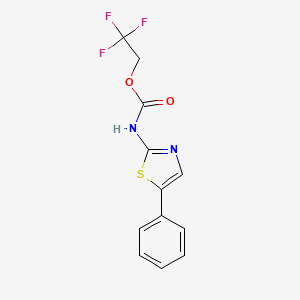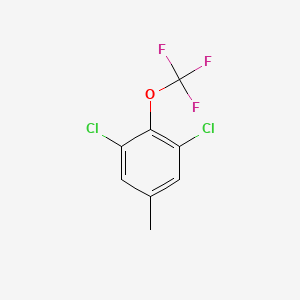
Acide 2-éthoxy-5-formylphénylboronique
Vue d'ensemble
Description
2-Ethoxy-5-formylphenylboronic acid is a chemical compound with the empirical formula C9H11BO4 and a molecular weight of 193.99 . It is a solid substance and is often used in early discovery research .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-5-formylphenylboronic acid can be represented by the SMILES string O=CC1=CC(B(O)O)=C(OCC)C=C1 . The InChI representation is 1S/C9H11BO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6,12-13H,2H2,1H3 .Chemical Reactions Analysis
Boronic acids, such as 2-Ethoxy-5-formylphenylboronic acid, are known to participate in Suzuki-Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds through a transition metal catalyst .Physical And Chemical Properties Analysis
2-Ethoxy-5-formylphenylboronic acid is a solid substance . It has an empirical formula of C9H11BO4 and a molecular weight of 193.99 .Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
Acide 2-éthoxy-5-formylphénylboronique : est un réactif précieux dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles pour la formation de liaisons carbone-carbone en synthèse organique. Cette réaction est largement utilisée pour la synthèse de divers composés aromatiques, y compris les produits pharmaceutiques et les polymères. L'acide boronique agit comme un partenaire pour le couplage croisé avec des composés contenant des halogénures en présence d'un catalyseur au palladium .
Études de protodéboronation
Dans le domaine de la chimie synthétique, la protodéboronation des esters boroniques est une étape cruciale pour modifier les structures moléculaires. This compound peut subir une protodéboronation, qui est un processus où la partie bore est éliminée de la molécule. Cette réaction est essentielle pour la synthèse de molécules complexes et peut être utilisée dans la synthèse totale formelle de produits naturels comme la δ-®-conicéine et l'indolizidine 209B .
Activité antimicrobienne
Certains acides 2-formylphénylboroniques ont été trouvés pour présenter une activité antimicrobienne. Cette activité est corrélée à la formation d'un isomère cyclique dans certains solvants comme le DMSO (diméthylsulfoxyde). L'This compound pourrait potentiellement être exploré pour ses propriétés antimicrobiennes, ce qui pourrait conduire à de nouveaux traitements pour les infections bactériennes .
Réactions de croisement radical-polaire
Ce composé peut participer à des réactions de croisement radical-polaire, un type de réaction chimique où une espèce radicalaire est transformée en une espèce polaire plus stable. Ces réactions sont utiles pour créer des architectures moléculaires complexes et peuvent être appliquées dans la synthèse de produits pharmaceutiques et d'agrochimiques .
Réactions d'homologation
This compound : peut être utilisé dans des réactions d'homologation, où le composé est transformé en un homologue supérieur par l'ajout d'une unité carbonée. Cette application est significative dans le domaine de la découverte et du développement de médicaments, car elle permet la diversification rapide des échafaudages moléculaires .
Applications en science des matériaux
Grâce à sa capacité à former des complexes stables avec divers métaux, l'this compound peut être utilisé en science des matériaux. Il peut être utilisé pour créer des structures métallo-organiques (MOF), qui ont des applications dans le stockage de gaz, la catalyse et en tant que capteurs .
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . It is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .
Mécanisme D'action
Target of Action
The primary target of 2-Ethoxy-5-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, 2-Ethoxy-5-formylphenylboronic acid acts as a boron reagent. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by 2-Ethoxy-5-formylphenylboronic acid. This reaction is crucial for the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests it is readily involved in chemical transformations .
Result of Action
The action of 2-Ethoxy-5-formylphenylboronic acid results in the formation of carbon-carbon bonds via the SM coupling reaction . This is a critical process in the synthesis of various organic compounds .
Action Environment
The action of 2-Ethoxy-5-formylphenylboronic acid is influenced by the reaction conditions of the SM coupling. The reaction is known for its mild and functional group tolerant conditions, making the organoboron reagents like 2-Ethoxy-5-formylphenylboronic acid environmentally benign .
Analyse Biochimique
Biochemical Properties
2-Ethoxy-5-formylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its role in biochemical assays and research .
Cellular Effects
2-Ethoxy-5-formylphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins, leading to changes in cellular functions . The compound’s ability to form covalent bonds with biomolecules allows it to modulate cellular activities and potentially serve as a tool for studying cellular mechanisms .
Molecular Mechanism
The molecular mechanism of 2-Ethoxy-5-formylphenylboronic acid involves its interaction with biomolecules through the boronic acid group. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . The compound can also influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethoxy-5-formylphenylboronic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular functions, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 2-Ethoxy-5-formylphenylboronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
2-Ethoxy-5-formylphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . These interactions are essential for understanding the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, 2-Ethoxy-5-formylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in research .
Subcellular Localization
The subcellular localization of 2-Ethoxy-5-formylphenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows for precise modulation of cellular processes . The compound’s ability to target specific subcellular locations makes it a valuable tool for studying cellular mechanisms .
Propriétés
IUPAC Name |
(2-ethoxy-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDKQQWBMKEDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678476 | |
| Record name | (2-Ethoxy-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003042-92-9 | |
| Record name | (2-Ethoxy-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





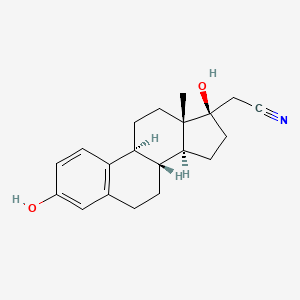
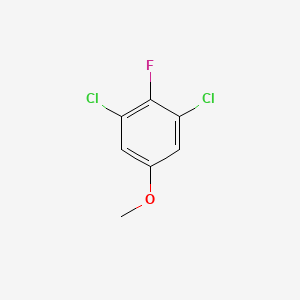
![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)

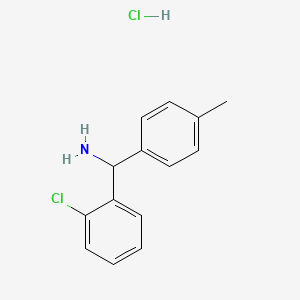
![Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1452482.png)



